![molecular formula C22H23N5O2 B2494809 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1359219-60-5](/img/structure/B2494809.png)
2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methylbenzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alkylation of the triazoloquinoxaline with an isopropyl halide or similar reagent under basic conditions.
Formation of Acetamide Group:
Amidation reaction between the N-(4-methylbenzyl)amine and the acetic anhydride derivative of the triazoloquinoxaline to yield the target compound.
Industrial Production Methods
In industrial settings, the compound is synthesized using large-scale batch reactors. Parameters such as temperature, pressure, and reaction times are carefully controlled to maximize yield and purity. Automated systems may be employed for precise addition of reagents and monitoring of reaction progress.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methylbenzyl)acetamide typically involves multi-step processes:
Formation of Triazoloquinoxaline Core:
Starting from quinoxaline, nitration and subsequent reduction yield 1,2-diaminoquinoxaline.
Cyclization with an appropriate triazole precursor under acidic or basic conditions forms the triazoloquinoxaline ring system.
化学反应分析
Types of Reactions
Oxidation:
The compound can undergo oxidation at the isopropyl group to form hydroxylated derivatives.
Reduction:
Reduction of the keto group on the triazoloquinoxaline ring can yield the corresponding alcohol.
Substitution:
Nucleophilic substitution reactions can occur at the benzyl and acetamide moieties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
Hydroxylated derivatives from oxidation.
Alcohols from reduction.
Substituted benzyl or acetamide derivatives.
科学研究应用
Chemistry
Synthesis of Derivatives: Used as a precursor for various functionalized derivatives in chemical research.
Biology
Bioactivity Studies: Investigated for antimicrobial, antiviral, and anticancer properties.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: Used in the synthesis of novel materials with specific chemical properties.
作用机制
Effects
The compound interacts with specific molecular targets to exert its biological effects.
Molecular Targets and Pathways
Enzymes: May inhibit certain enzymes critical to microbial or cancer cell survival.
Receptors: Binds to specific receptors on cells to modulate biological activity.
Pathways: Interferes with signaling pathways involved in cell proliferation, apoptosis, or metabolic regulation.
相似化合物的比较
Similar Compounds
2-(1-propyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methylbenzyl)acetamide
2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-6(4H)-yl)-N-(4-methylbenzyl)acetamide
Uniqueness
Unique substitution pattern on the triazoloquinoxaline core.
Specific functional groups confer distinct chemical reactivity and biological activity.
属性
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-14(2)20-24-25-21-22(29)26(17-6-4-5-7-18(17)27(20)21)13-19(28)23-12-16-10-8-15(3)9-11-16/h4-11,14H,12-13H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLIJIKMHJMNCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
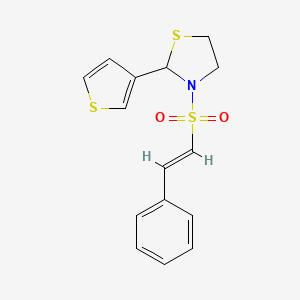

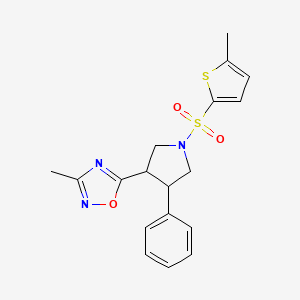
![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(2,3-dihydro-1H-inden-5-yloxy)ethanone;hydrochloride](/img/structure/B2494733.png)

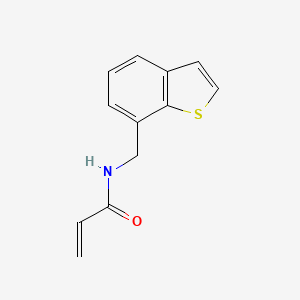
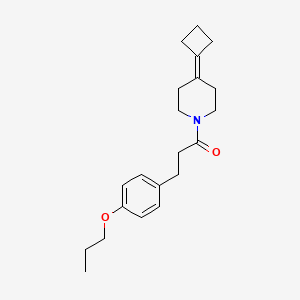

![N4-cyclopropyl-N4-[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]-N6,N6-dimethylpyrimidine-4,6-diamine](/img/structure/B2494741.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]ethanediamide](/img/structure/B2494742.png)
![3-[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B2494745.png)
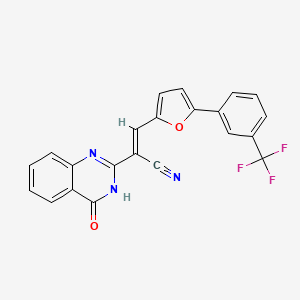
![2-[3-{[(2,3-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2494747.png)
![2-Chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B2494748.png)
